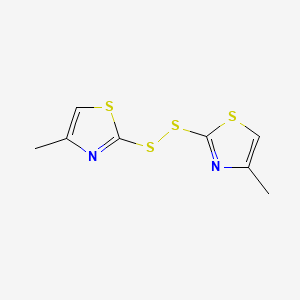

1,2-Bis(4-methylthiazol-2-yl)disulfane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-[(4-methyl-1,3-thiazol-2-yl)disulfanyl]-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S4/c1-5-3-11-7(9-5)13-14-8-10-6(2)4-12-8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPYUFUIUSJRSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SSC2=NC(=CS2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398980 | |

| Record name | Bis(4-methylthiazol-2-yl) disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23826-98-4 | |

| Record name | Bis(4-methylthiazol-2-yl) disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,2-Bis(4-methylthiazol-2-yl)disulfane (CAS 23826-98-4): Properties, Synthesis, and Inferred Biological Potential

This technical guide provides a comprehensive overview of 1,2-Bis(4-methylthiazol-2-yl)disulfane, a heterocyclic compound with limited publicly available data. In light of the sparse direct information, this document leverages data from structurally analogous compounds to infer its chemical properties, potential applications, and avenues for future research. This guide is intended for researchers, scientists, and professionals in drug development and material science who are interested in the underexplored potential of this molecule.

Core Compound Identification and Physicochemical Properties

This compound is a symmetrical disulfide compound featuring two 4-methylthiazole rings linked by a disulfide bridge.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 23826-98-4 |

| Molecular Formula | C₈H₈N₂S₄ |

| Molecular Weight | 260.42 g/mol |

| Inferred Properties | Based on analogous structures like 2,2'-Dithiobis(benzothiazole), it is likely a crystalline solid with low solubility in water but soluble in organic solvents.[1][2][3] |

Inferred Industrial Applications: A Parallel with Thiazole-Based Accelerators

While specific applications for this compound are not extensively documented, its structure is highly analogous to 2,2'-Dithiobis(benzothiazole) (MBTS), a widely used vulcanization accelerator in the rubber industry.[1][2][4][5][6][7] The core chemical motif, a bis(thiazolyl)disulfane, is key to this function.

The disulfide bond in these molecules can undergo homolytic cleavage at elevated temperatures, as used in rubber vulcanization, to form thiazolylthiyl radicals. These radicals then participate in the cross-linking of polymer chains, which imparts strength, durability, and elasticity to the rubber.[4] It is therefore highly probable that this compound could function similarly as a rubber accelerator, potentially with different activation temperatures or efficiencies due to the presence of the methyl group on the thiazole ring.

Proposed Synthesis Pathway

A likely precursor for this synthesis is 4-methylthiazole-2-thiol. The synthesis would proceed via the oxidative coupling of two molecules of this thiol.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Dissolution: 4-methylthiazole-2-thiol is dissolved in a suitable solvent, such as ethanol or an aqueous alkaline solution.

-

Oxidation: An oxidizing agent (e.g., hydrogen peroxide, iodine, or aeration) is added to the solution. The reaction is typically stirred at room temperature.

-

Precipitation & Isolation: The resulting disulfide product, being less soluble, would precipitate out of the reaction mixture.

-

Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent like ethanol or benzene to yield the final product.

This method is analogous to the industrial production of MBTS from 2-mercaptobenzothiazole.[1][2][5]

The Thiazole Ring System: A Privileged Scaffold in Medicinal Chemistry

While this compound itself lacks documented biological activity, the thiazole ring is a cornerstone in drug discovery, present in numerous FDA-approved drugs.[8][9][10] Its derivatives have demonstrated a vast array of biological activities.

| Biological Activity | Examples of Thiazole Derivatives | References |

| Anticancer | Dasatinib, Tiazofurin | [9][11] |

| Antimicrobial | Cefiderocol, Sulfamethazole | [8][12] |

| Anti-inflammatory | Meloxicam, Fanetizole | [9] |

| Antiviral | Ritonavir | [9] |

| Alzheimer's Inhibitors | Thiazole-sulfonamide derivatives | [13] |

The thiazole ring acts as a versatile scaffold, with its nitrogen and sulfur atoms providing key hydrogen bonding interactions with biological targets.[12] The aromatic nature of the ring also allows for π-π stacking interactions.

The Disulfide Bridge: A Redox-Active Functional Group with Biological Implications

The disulfide bond is not merely a linker; it is a redox-sensitive functional group that can play a significant role in biological systems.[14] In the reducing environment of the cell cytoplasm, a disulfide bond can be cleaved to yield two thiol groups. This property is exploited in the design of prodrugs, where a biologically active thiol is released from a more stable disulfide precursor.

A notable example is the natural product polycarpine, a diimidazolyl disulfide with high cytotoxicity. Its thiazolyl analog, thiacarpine, also demonstrates significant antitumor effects, and it is hypothesized that the in-vivo reduction of the disulfide bond to form active mercapto derivatives is key to their mechanism of action.[15]

Caption: Cellular activation of a disulfide-containing prodrug.

Future Research Directions and Conclusion

Given the lack of direct data, this compound represents an untapped area for both material and life sciences research.

For Material Science:

-

Investigation of its efficacy as a vulcanization accelerator in various rubber formulations.

-

Exploration of its properties as a corrosion inhibitor, another common application for related compounds.[4]

For Medicinal Chemistry:

-

Anticancer Screening: Given the prevalence of anticancer activity in thiazole derivatives, this compound should be screened against a panel of cancer cell lines.[8][10][11][16][17]

-

Enzyme Inhibition Assays: The thiazole scaffold is a known inhibitor of various enzymes, including kinases and those involved in Alzheimer's disease.[13][17]

-

Antimicrobial Testing: Screening for antibacterial and antifungal activity is warranted.[8][12][15]

-

Prodrug Potential: Its potential to act as a prodrug, releasing 4-methylthiazole-2-thiol in a reducing environment, should be investigated. The biological activity of this thiol would be of primary interest.

References

- 2,2'-Dithiobis(benzothiazole). Smolecule. (2023-08-15).

- 2,2'-Dithiobis(benzothiazole): properties, applications and toxicity. ChemicalBook. (2023-09-25).

- What is 2,2'-Dithiobis(benzothiazole)?

- Synthesis and Biological Activity of Glycosyl Thiazolyl Disulfides Based on Thiacarpine, an Analogue of the Cytotoxic Alkaloid Polycarpine from the Ascidian Polycarpa aur

- Benzothiazyl disulfide.

- Brzezinska, E., & Ternay, A. L., Jr. (1994). Disulfides. 1. Syntheses Using 2,2'-Dithiobis(benzothiazole). The Journal of Organic Chemistry.

- Synthesis of symmetrical disulfides

- 2.2'-Dithiobis(Benzothiazole) (MBTS). ChemCeed.

- Kushwaha, N., et al. (2012). Biological Activities of Thiadiazole Derivatives: A Review.

- Reddy, R. J., et al. (2022). Diethyl phosphite-mediated switchable synthesis of bis(imidazoheterocycles) derived disulfanes and sulfanes using imidazoheterocycles and octasulfur. New Journal of Chemistry.

- Thiazole Ring—A Biologically Active Scaffold. Molecules. (2021).

- An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. (2023-08-20).

- Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System. Molecules. (2022).

- Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. Molecules. (2023-01-05).

- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Bentham Science. (2023-09-01).

- 2,2'-Dithiobis(benzothiazole) 120-78-5 wiki. Guidechem.

- From structure to redox: the diverse functional roles of disulfides and implications in disease. Antioxidants & Redox Signaling. (2014).

- Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry. (2020).

- Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry. (2025-05-06).

- 2,2'-Dithiobis[benzothiazole]. The Merck Index.

- 2,2'-DITHIOBISBENZOTHIAZOLE. CAMEO Chemicals - NOAA.

- Synthesis of unsymmetrical disulfanes 1 from functionalized thiols 3 a.

- Sravanthi, T., Reddy Pottem, M., & Manju, S. (2013). Design and Synthesis of Bis Thiazol-2-ylidenes. Asian Journal of Chemistry.

- Mohamed, D. M., et al. (2021). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances.

Sources

- 1. Buy 2,2'-Dithiobis(benzothiazole) | 120-78-5 [smolecule.com]

- 2. 2,2'-Dithiobis[benzothiazole] [drugfuture.com]

- 3. 2,2'-DITHIOBISBENZOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. 2,2'-Dithiobis(benzothiazole): properties, applications and toxicity_Chemicalbook [chemicalbook.com]

- 5. What is 2,2'-Dithiobis(benzothiazole)?Uses,Improve purities,Preparation_Chemicalbook [chemicalbook.com]

- 6. 2.2'-Dithiobis(Benzothiazole) (MBTS) - Chemical Supplier Distributor ChemCeed [chemceed.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. eurekaselect.com [eurekaselect.com]

- 11. mdpi.com [mdpi.com]

- 12. sphinxsai.com [sphinxsai.com]

- 13. Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. From structure to redox: the diverse functional roles of disulfides and implications in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Activity of Glycosyl Thiazolyl Disulfides Based on Thiacarpine, an Analogue of the Cytotoxic Alkaloid Polycarpine from the Ascidian Polycarpa aurata - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 1,2-Bis(4-methylthiazol-2-yl)disulfane

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 1,2-Bis(4-methylthiazol-2-yl)disulfane, also known as 2,2'-Dithiobis(4-methylthiazole). This compound is of interest for its structural relation to known vulcanization accelerators and its potential applications in materials science and as a building block in medicinal chemistry. This document delineates its core structural features, proposes a robust synthetic pathway via oxidative dimerization, and presents a detailed, albeit predictive, analysis of its spectroscopic characterization. The guide is structured to provide not just data, but a causal understanding of the molecule's chemistry, empowering researchers to synthesize, identify, and utilize this compound with confidence.

Introduction and Core Concepts

This compound belongs to the family of organic disulfides, characterized by a covalent sulfur-sulfur bond. This functional group is a pivotal structural motif in numerous biologically active molecules and industrial chemicals. The molecule itself is a symmetrical disulfide composed of two 2-mercapto-4-methylthiazole units linked at the sulfur atoms.

The thiazole ring is a fundamental five-membered aromatic heterocycle containing both sulfur and nitrogen. This ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals. The disulfide linkage is a redox-active functional group, capable of undergoing reversible cleavage and formation, a property critical to processes like protein folding and vulcanization. The combination of these two moieties in this compound suggests a compound with unique chemical reactivity and potential for further functionalization.

Rationale and Significance

Understanding the molecular structure of this disulfide is paramount for several reasons:

-

Predictive Reactivity: A thorough structural analysis allows for the prediction of its chemical behavior, including the lability of the S-S bond, the reactivity of the thiazole rings, and its potential as a ligand for metal coordination.

-

Material Science Applications: Analogous compounds, such as 2,2'-Dithiobis(benzothiazole) (MBTS), are extensively used as accelerators in the rubber industry.[1][2] The title compound is a logical candidate for similar applications, potentially offering modified solubility or reactivity profiles.

-

Drug Development: The disulfide bond can act as a cleavable linker in prodrug design, releasing two equivalents of the bioactive thiol precursor, 2-mercapto-4-methylthiazole, under reducing conditions found in biological systems.

Molecular Structure and Physicochemical Properties

The fundamental identity of this compound is established by its molecular formula and connectivity.

Chemical Identity

| Property | Value | Source |

| Systematic Name | This compound | IUPAC |

| Alternative Name | 2,2'-Dithiobis(4-methylthiazole) | Common |

| CAS Number | 23826-98-4 | [3] |

| Molecular Formula | C₈H₈N₂S₄ | [3] |

| Molecular Weight | 260.42 g/mol | Calculated |

| Appearance | White to pale yellow crystalline powder | Inferred[4] |

Structural Diagram

The 2D structure of the molecule is depicted below, illustrating the connectivity of the two 4-methylthiazole rings through the central disulfide bridge.

Caption: 2D structure of this compound.

Synthesis and Mechanism

The most direct and industrially viable route to synthesize this compound is through the oxidative coupling of its thiol precursor, 2-mercapto-4-methylthiazole. This is a common and efficient method for disulfide bond formation.

Underlying Principle: Thiol-Disulfide Redox Chemistry

The synthesis hinges on the oxidation of two thiol (-SH) groups to form a disulfide (S-S) bond. This reaction can be facilitated by a variety of oxidizing agents. The general transformation is:

2 R-SH + [O] → R-S-S-R + H₂O

The choice of oxidant is critical to ensure high yield and selectivity, avoiding over-oxidation to sulfonic acids or other byproducts. Mild oxidizing agents are generally preferred.

Proposed Synthetic Protocol

This protocol is based on established methods for the oxidation of similar mercapto-heterocycles.[1]

Materials:

-

2-Mercapto-4-methylthiazole (Precursor)

-

Hydrogen Peroxide (H₂O₂, 30% aqueous solution) (Oxidant)

-

Sodium Hydroxide (NaOH) (Base)

-

Ethanol (Solvent)

-

Deionized Water

-

Diethyl Ether (for extraction)

-

Anhydrous Magnesium Sulfate (Drying agent)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-mercapto-4-methylthiazole (1.0 eq) in ethanol.

-

Basification: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (1.1 eq). The base deprotonates the thiol to form the more nucleophilic thiolate anion, which is more readily oxidized.

-

Oxidation: While maintaining the cool temperature, add 30% hydrogen peroxide (0.6 eq, which provides 1.2 eq of oxidizing equivalents) dropwise to the stirring solution. The reaction is typically exothermic. Causality Note: Slow, cooled addition prevents overheating and potential side reactions or decomposition of the peroxide.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC). The disulfide product is significantly less polar than the thiol precursor.

-

Work-up: Once the reaction is complete, neutralize the solution with dilute HCl. Reduce the solvent volume under reduced pressure.

-

Extraction: Transfer the aqueous residue to a separatory funnel and extract three times with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product as a crystalline solid.

Mechanistic Rationale

The workflow for the synthesis is outlined in the diagram below.

Caption: Experimental workflow for the synthesis of the target disulfide.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to be simple due to the molecule's symmetry.

-

A singlet integrating to 6 protons around δ 2.3-2.5 ppm . This signal corresponds to the two equivalent methyl (CH₃) groups attached to the C4 position of the thiazole rings.

-

A singlet integrating to 2 protons around δ 6.8-7.2 ppm . This signal represents the two equivalent protons at the C5 position of the thiazole rings.

-

Self-Validation: The key diagnostic feature for a successful reaction is the disappearance of the broad singlet corresponding to the thiol (-SH) proton of the precursor, which typically appears far downfield (δ > 10 ppm).

-

-

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will also reflect the molecular symmetry, showing four distinct signals.[5]

-

~δ 15-20 ppm: A signal for the equivalent methyl carbons (C4-C H₃).

-

~δ 110-120 ppm: A signal for the equivalent C5 carbons of the thiazole ring.

-

~δ 150-160 ppm: A signal for the equivalent C4 carbons of the thiazole ring.

-

~δ 165-175 ppm: A signal for the equivalent C2 carbons, which are bonded to both a nitrogen and the disulfide sulfur. This carbon is expected to be the most deshielded.[4]

-

Self-Validation: Comparison with the precursor's ¹³C NMR spectrum would show a significant downfield shift for the C2 carbon upon formation of the disulfide bond, reflecting the change in its electronic environment.

-

| Predicted NMR Data | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Methyl Group (-CH₃) | ~2.3 - 2.5 | ~15 - 20 |

| Thiazole C5-H | ~6.8 - 7.2 | ~110 - 120 |

| Thiazole C4 | - | ~150 - 160 |

| Thiazole C2 | - | ~165 - 175 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[6]

-

Key Expected Absorptions:

-

~3100-3000 cm⁻¹: C-H stretching from the aromatic thiazole ring and the methyl group.

-

~1600-1450 cm⁻¹: C=N and C=C stretching vibrations characteristic of the thiazole ring.

-

~550-450 cm⁻¹: A weak to medium absorption corresponding to the S-S disulfide bond stretch.

-

-

Self-Validation: The most critical diagnostic evidence of reaction completion is the absence of the S-H stretching band from the 2-mercapto-4-methylthiazole precursor, which typically appears as a weak band in the 2600-2550 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Expected Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at m/z 260 . The presence of four sulfur atoms should give rise to a characteristic isotopic pattern (M+1, M+2 peaks) due to the natural abundance of ³³S and ³⁴S.

-

Key Fragmentation Pathway: The most likely and structurally informative fragmentation would be the homolytic cleavage of the S-S bond. This would result in two identical radical cations of the 4-methylthiazole-2-thiolate radical, which would be observed at m/z 130 . This fragment would likely be a prominent peak in the spectrum. Further fragmentation of the thiazole ring would also occur.[5]

Conclusion and Future Directions

This guide has established the core molecular structure of this compound based on fundamental chemical principles and data from analogous compounds. A reliable and scalable synthetic protocol has been detailed, emphasizing the causal logic behind each experimental step. While definitive, published spectroscopic data remains elusive, a robust predictive analysis has been provided to guide researchers in the characterization and identification of this compound.

Future work should focus on the empirical validation of the predicted spectroscopic data through synthesis and analysis. Further investigation into its material properties, particularly as a rubber accelerator, and its potential as a cleavable linker in medicinal chemistry is warranted. The foundational structural understanding provided herein serves as a critical launch point for these future research endeavors.

References

-

Asian Journal of Chemistry. (n.d.). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Retrieved from [Link]

-

ChemBK. (2024). 2,2'-DITHIOBIS(4-METHYLTHIAZOLE). Retrieved from [Link]

- Canadian Science Publishing. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry, 35(5), 458-464.

-

Chemical Point. (n.d.). 2,2'-Dithiobis(4-methylthiazole). Retrieved from [Link]

-

NIST. (n.d.). Benzothiazole, 2,2'-dithiobis-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2,2'-dithiobis(4-methyl-5-nitrothiazole). Retrieved from [Link]

-

ResearchGate. (2013). Synthesis and characterization of some novel bis-thiazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). Electronic Supporting Information for Graphene oxide as a facile acid catalyst for the an-oxidation of sulfides. Retrieved from [Link]

-

Sci-Hub. (1996). Novel heterocycles derived from substituted aroylthioureas: Synthesis of 3, l‐benzothiazin‐4‐ones, thieno[3,2‐d][6]thiazin‐4‐ones and 1,2,4‐thiadiazolo[2,3‐ a][6]benzothiazin‐5‐ones. Journal of Heterocyclic Chemistry, 33(2), 355–360.

-

SciSpace. (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Amino-4-methylthiazole. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,2'-Dithiobis(benzothiazole). Retrieved from [Link]

Sources

- 1. Making sure you're not a bot! [mostwiedzy.pl]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. Mass spectrometry of 2-substituted-4-arylthiazoles. II--Identification of microsomal nitroreduction product by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

An In-Depth Technical Guide to the Synthesis of 1,2-Bis(4-methylthiazol-2-yl)disulfane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1,2-Bis(4-methylthiazol-2-yl)disulfane. This molecule, a symmetrical disulfide derived from the versatile 4-methylthiazole-2-thiol core, holds potential interest in medicinal chemistry and materials science due to the prevalence of the thiazole moiety in bioactive compounds and the unique reactivity of the disulfide bond. This document delineates a two-stage synthetic strategy, beginning with the formation of the critical precursor, 4-methylthiazole-2-thiol, via a Hantzsch-type thiazole synthesis, followed by a controlled oxidative dimerization to yield the target disulfide. The narrative emphasizes the mechanistic rationale behind procedural choices, offering field-proven insights to ensure reproducibility and high yield. Detailed, step-by-step protocols, data tables, and process diagrams are included to facilitate practical application in a laboratory setting.

Introduction: Strategic Overview

The synthesis of this compound is most logically approached as a two-part process. The primary challenge lies in the efficient construction of the heterocyclic thiol precursor, 4-methylthiazole-2-thiol. Once this intermediate is secured and purified, its subsequent conversion to the target disulfide is a straightforward oxidative coupling reaction. This guide focuses on a validated and scalable pathway that leverages common starting materials and well-understood reaction mechanisms.

The overall synthetic logic is as follows:

-

Part 1: Thiazole Ring Construction. Synthesis of the 4-methylthiazole-2-thiol precursor from an α-haloketone and a sulfur-containing nucleophile.

-

Part 2: Disulfide Bridge Formation. Oxidative dimerization of the purified 4-methylthiazole-2-thiol to form the S-S bond.

Caption: Overall two-step synthesis pathway for this compound.

Part 1: Synthesis of the Precursor: 4-Methylthiazole-2-thiol

The cornerstone of this synthesis is the creation of the 4-methylthiazole-2-thiol (CAS: 5685-06-3) intermediate.[1] The Hantzsch thiazole synthesis and its variations provide the most direct route. The selected method involves the condensation reaction between chloroacetone (an α-haloketone) and ammonium dithiocarbamate.[2]

Reaction Principle and Mechanism

This reaction is a classic example of heterocyclic ring formation. The mechanism proceeds through two key steps:

-

S-Alkylation: The highly nucleophilic sulfur of the dithiocarbamate attacks the electrophilic carbon bearing the chlorine atom in chloroacetone, displacing the chloride ion.

-

Intramolecular Cyclization and Dehydration: The nitrogen atom of the resulting intermediate then acts as a nucleophile, attacking the ketone's carbonyl carbon. This is followed by a dehydration step (loss of a water molecule) to form the stable aromatic thiazole ring.

Caption: Mechanistic workflow for the formation of the 4-methylthiazole ring.

Experimental Protocol: 4-Methylthiazole-2-thiol

This protocol is synthesized from established procedures for synthesizing mercaptoalkylthiazoles.[2]

Materials & Reagents:

-

Ammonium dithiocarbamate

-

Chloroacetone (stabilized)

-

Water (deionized)

-

Sodium Hydroxide (NaOH) solution (e.g., 10% w/v)

-

Hydrochloric Acid (HCl) (concentrated)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice bath

Procedure:

-

Reaction Setup: In a reaction flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve ammonium dithiocarbamate in water (e.g., ~1.5 L per mole of dithiocarbamate). Cool the solution in an ice bath to approximately 10-15°C.

-

Reagent Addition: Begin vigorous stirring. Add chloroacetone dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 40°C. The reaction is exothermic, and controlling the addition rate is critical to prevent side reactions.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours to ensure the reaction goes to completion. The solution will likely turn yellow or orange.

-

Work-up & Neutralization: Cool the mixture again in an ice bath. The crude product may precipitate. If not, the thiazole can be isolated. A common method involves basification followed by acidification. Add sodium hydroxide solution to dissolve the thiol as its sodium salt and separate any non-acidic impurities.

-

Precipitation: Carefully acidify the aqueous solution with concentrated hydrochloric acid while stirring in an ice bath. The 4-methylthiazole-2-thiol will precipitate as a solid.

-

Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water.

-

Drying: Dry the purified product under vacuum to a constant weight. The expected product is a solid with a melting point around 82-84°C.[2]

Part 2: Oxidative Dimerization to this compound

With the thiol precursor in hand, the final step is the formation of the disulfide bridge. This is an oxidation reaction where two thiol molecules are coupled. Various oxidizing agents can be employed, with hydrogen peroxide being a common and environmentally benign choice.[3][4][5] The reaction is generally clean and high-yielding.

Reaction Principle: Thiol Oxidation

The oxidation of thiols (R-SH) to disulfides (R-S-S-R) is a fundamental transformation. In the presence of a suitable oxidant, each thiol molecule loses a hydrogen atom from its sulfhydryl group, and the resulting thiyl radicals (RS•) combine to form a stable disulfide bond.

2 R-SH + [O] → R-S-S-R + H₂O

The choice of oxidant is key. Mild oxidants are preferred to prevent over-oxidation of the sulfur atom to sulfonic acids or other species. Hydrogen peroxide, iodine, or even atmospheric oxygen under specific conditions can effectively facilitate this dimerization.[4][6]

Experimental Protocol: this compound

This protocol is adapted from general procedures for the oxidation of mercaptothiazoles.[3][4]

Materials & Reagents:

-

4-Methylthiazole-2-thiol (from Part 1)

-

Ethanol or another suitable solvent

-

Hydrogen Peroxide (H₂O₂), 30% solution

-

Water (deionized)

-

Ice bath

Procedure:

-

Dissolution: Dissolve the purified 4-methylthiazole-2-thiol in a suitable solvent like ethanol in a reaction flask equipped with a magnetic stirrer and a dropping funnel.

-

Cooling: Cool the solution in an ice bath to approximately 0-5°C. This helps to control the exothermicity of the oxidation reaction.

-

Oxidant Addition: While stirring vigorously, add the 30% hydrogen peroxide solution dropwise. A molar ratio of thiol to H₂O₂ of approximately 2:1.2 is a good starting point to ensure complete conversion.[3] Monitor the temperature closely, keeping it below 10°C.

-

Reaction: After the addition is complete, allow the reaction to stir in the ice bath for 1-2 hours, and then let it warm to room temperature, stirring for an additional 2-4 hours or until reaction completion is confirmed (e.g., by TLC).

-

Precipitation & Isolation: The disulfide product is often less soluble than the starting thiol and may precipitate from the reaction mixture. If not, the product can be precipitated by adding the reaction mixture to a larger volume of cold water.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with copious amounts of water to remove any unreacted peroxide and other water-soluble impurities.

-

Drying: Dry the final product, this compound, under vacuum.

Data Presentation: Product Characterization

Thorough characterization is essential to confirm the identity and purity of the final product.

| Property | 4-Methylthiazole-2-thiol (Precursor) | This compound (Final Product) |

| Molecular Formula | C₄H₅NS₂ | C₈H₈N₂S₄ |

| Molecular Weight | 131.22 g/mol | 260.43 g/mol |

| Appearance | White to pale yellow solid | Expected to be a pale yellow or off-white solid |

| Melting Point | ~82-84 °C[2] | Not available in search results; requires experimental determination |

| Key ¹H NMR Signals | Expected: Signal for methyl group (~2.4 ppm), vinyl proton (~6.7 ppm), and a broad SH proton signal. | Expected: Disappearance of the SH proton signal. Signals for methyl and vinyl protons should be present, possibly with a slight shift. |

| Key ¹³C NMR Signals | Expected: Signals for methyl carbon, two sp² carbons in the ring, and a C=S carbon. | Expected: Similar signals to the precursor, confirming the integrity of the thiazole rings. |

| Mass Spectrometry | [M+H]⁺ = 132.0 | [M+H]⁺ = 260.9 |

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving the initial construction of the 4-methylthiazole-2-thiol precursor followed by its oxidative dimerization. The methodologies presented are based on well-established chemical principles, utilize readily available reagents, and are amenable to laboratory-scale production. By carefully controlling reaction parameters such as temperature and stoichiometry, researchers can obtain the target compound in high yield and purity, enabling further investigation into its chemical and biological properties.

References

-

PrepChem.com. Synthesis of 2-mercapto-4-methylbenzothiazole. Available from: [Link]

-

Autechem. Mastering 2-Mercapto-4-methyl-5-thiazoleacetic Acid Synthesis & Purity. (2025). Available from: [Link]

- Gregory, J.T. Preparation of 2-mercapto thiazoles. U.S. Patent 2,603,647, issued July 15, 1952.

- Harmon, J. Process for the manufacture of mercaptothiazoles. U.S. Patent 2,186,419, issued January 9, 1940.

- CN102584740A. Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole. Chinese Patent Application, published July 18, 2012.

-

Chipinda, I., Hettick, J. M., & Siegel, P. D. (2007). Oxidation of 2-Mercaptobenzothiazole in Latex Gloves and Its Possible Haptenation Pathway. Chemical Research in Toxicology, 20(8), 1034–1042. Available from: [Link]

-

National Institute for Occupational Safety and Health. Oxidation of 2-mercaptobenzothiazole in latex gloves and its possible haptenation pathway. (2007). Available from: [Link]

-

CDC Stacks. Oxidation of 2-Mercaptobenzothiazole in Latex Gloves and Its Possible Haptenation Pathway. (2018). Available from: [Link]

- CN101560195A. Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole. Chinese Patent Application, published October 21, 2009.

-

ResearchGate. Oxidation of 2-Mercaptobenzothiazole in Latex Gloves and Its Possible Haptenation Pathway | Request PDF. Available from: [Link]

-

Oakwood Chemical. 4-Methylthiazole-2-thiol. Available from: [Link]

-

ResearchGate. 1,2Bis[4-(4-chlorophenyl)-1,3-thiazol-2-yl]disulfane | Request PDF. Available from: [Link]

-

Organic Syntheses. 2-amino-4-methylthiazole. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis, Identification and Anti-Cancer Activity of 1-(4-Methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfane. (2018). Available from: [Link]

- EP0619815B1. Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof. European Patent, issued October 12, 1994.

-

Defense Technical Information Center. Oxidation of Mercaptobenzothiazole to Benzothiazyl Disulfide in Coolant Media. (1966). Available from: [Link]

Sources

- 1. 4-Methylthiazole-2-thiol [oakwoodchemical.com]

- 2. US2186419A - Process for the manufacture of mercaptothiazoles - Google Patents [patents.google.com]

- 3. CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole - Google Patents [patents.google.com]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. researchgate.net [researchgate.net]

- 6. apps.dtic.mil [apps.dtic.mil]

"1,2-Bis(4-methylthiazol-2-yl)disulfane" mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of 1,2-Bis(4-methylthiazol-2-yl)disulfane

Authored by: A Senior Application Scientist

Foreword: The following guide synthesizes current knowledge on the bioactive properties of thiazole and disulfide-containing compounds to propose a putative mechanism of action for this compound. Direct experimental evidence for this specific molecule is limited; therefore, this document is intended to serve as a foundational resource for researchers and drug development professionals, providing a scientifically-grounded framework for future investigation.

Introduction and Structural Rationale

This compound is a symmetrical molecule characterized by two 4-methylthiazole rings linked by a disulfide bridge. The therapeutic potential of this compound can be inferred from its constituent functional groups:

-

The Thiazole Ring: A five-membered heterocyclic ring containing sulfur and nitrogen, the thiazole moiety is a privileged scaffold in medicinal chemistry. It is present in numerous FDA-approved drugs, including the anticancer agent Dasatinib.[1][2] Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, neuroprotective, and enzyme inhibitory effects.[3][4]

-

The Disulfide Bond (-S-S-): This covalent bond is a key feature in many biological molecules and has been strategically employed in drug design. Disulfide bonds are susceptible to cleavage under the reducing conditions found within cells, particularly the high concentrations of glutathione (GSH) in the cytosol.[5] This redox sensitivity allows for the design of prodrugs that are selectively activated in the intracellular environment.[6]

Based on these structural features, we hypothesize that this compound acts as a redox-activated prodrug . We propose that it is largely inert extracellularly but, upon entering a cell, is reduced to its active monomeric thiol form, which then engages with and modulates the function of key cellular proteins, leading to its biological effects.

The Thiazole Moiety: A Versatile Pharmacophore

The thiazole nucleus is a cornerstone of many biologically active compounds, demonstrating a remarkable capacity to interact with a diverse array of biological targets.[2]

Anticancer Activity

Thiazole derivatives have been extensively investigated for their antiproliferative properties, which are often multifactorial.[1][3] Known mechanisms include:

-

Enzyme Inhibition: Thiazole-containing compounds have been identified as potent inhibitors of various enzymes crucial for cancer cell proliferation and survival, such as protein kinases (e.g., B-RAF, Src), topoisomerase II, and carbonic anhydrases.[1][3][7]

-

Induction of Apoptosis: Many thiazole derivatives exert their anticancer effects by triggering programmed cell death.[8] This can occur through the intrinsic (mitochondrial) pathway, often involving the accumulation of reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and the activation of caspases.[1][8]

-

Cell Cycle Arrest: Disruption of the normal cell cycle is another hallmark of thiazole-based anticancer agents, with compounds reported to induce arrest at various phases, such as G0/G1 or G2/M.[1]

Neuroprotective Properties

Beyond oncology, certain thiazole derivatives have shown promise in the context of neurodegenerative diseases. For instance, N-adamantyl-4-methylthiazol-2-amine has been demonstrated to protect against amyloid β-induced oxidative stress in mouse hippocampus models of Alzheimer's disease.[9] The mechanism involves the upregulation of the Nrf2/HO-1 pathway, which plays a critical role in maintaining redox homeostasis in the brain.[9] Other derivatives have shown protective effects in models of Parkinson's disease.[4][10][11]

The Disulfide Bridge: A Cellular "Trojan Horse"

The disulfide bond in this compound is central to its proposed mechanism of action. The significant concentration gradient of glutathione between the extracellular (~2-10 µM) and intracellular (~1-10 mM) environments provides a robust trigger for the selective release of the active drug inside the cell.

This "prodrug" strategy offers several advantages:

-

Enhanced Stability: The disulfide form is generally more stable in circulation, preventing premature degradation or off-target interactions.

-

Improved Cellular Uptake: The lipophilicity of the parent molecule may facilitate its passive diffusion across the cell membrane.

-

Targeted Activation: The drug is released in its active form primarily within the target cells, potentially reducing systemic toxicity.[5][6]

Proposed Mechanism of Action: A Synthesis

We propose a multi-stage mechanism for this compound, initiated by intracellular redox activation and culminating in the modulation of multiple signaling pathways.

Stage 1: Intracellular Activation The parent compound diffuses across the cell membrane. In the glutathione-rich cytosol, the disulfide bond is rapidly reduced, releasing two molecules of the active thiol, 4-methylthiazole-2-thiol .

Stage 2: Target Engagement and Covalent Modification The reactive thiol group of 4-methylthiazole-2-thiol can engage in several types of interactions:

-

Thiol-Disulfide Exchange: The thiol can react with cysteine residues in proteins, forming mixed disulfides and thereby altering protein structure and function. This is a common mechanism for thiol-active drugs.

-

Enzyme Inhibition: The activated monomer could act as an inhibitor for various enzymes. A plausible target is protein disulfide isomerase (PDI) , an enzyme often overexpressed in cancer cells that contains reactive cysteine residues in its active sites. Inhibition of PDI has been shown to induce differentiation and reduce the survival of acute myeloid leukemia cells.[12] Other potential targets include cysteine-containing enzymes like caspases and certain protein kinases.

Stage 3: Induction of Oxidative Stress and Apoptosis The redox cycling of the disulfide and thiol forms can contribute to the generation of reactive oxygen species (ROS). While low levels of ROS are involved in normal cell signaling, excessive ROS production leads to oxidative stress, damaging cellular components like lipids, proteins, and DNA. This can trigger the intrinsic apoptotic pathway:

-

Mitochondrial Disruption: Increased ROS levels can lead to the depolarization of the mitochondrial membrane.[1]

-

Cytochrome C Release: The compromised mitochondrial membrane releases cytochrome c into the cytosol.[8]

-

Caspase Activation: Cytochrome c activates a caspase cascade, beginning with caspase-9 and culminating in the activation of executioner caspases like caspase-3, which dismantle the cell.[1][8]

This proposed mechanism is illustrated in the signaling pathway diagram below.

Caption: Proposed mechanism of this compound.

Experimental Protocols for Mechanism Validation

To test the hypotheses outlined above, a series of well-established experimental workflows can be employed.

Protocol 1: Intracellular Activation Assay

Objective: To confirm that this compound is cleaved by intracellular glutathione to its active thiol monomer.

Methodology:

-

Sample Preparation: Prepare solutions of the compound in a suitable buffer (e.g., PBS).

-

Incubation: Incubate the compound with physiologically relevant concentrations of glutathione (e.g., 5 mM) and a control without glutathione.

-

Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).

-

Quantification: Monitor the decrease in the parent disulfide compound peak and the corresponding increase in the thiol monomer peak.

Protocol 2: In Vitro ROS Production Assay

Objective: To measure the generation of intracellular reactive oxygen species in cancer cells upon treatment with the compound.

Methodology:

-

Cell Culture: Seed cancer cells (e.g., K562 leukemia or HeLa cells) in a 96-well black, clear-bottom plate and allow them to adhere overnight.[8]

-

Dye Loading: Wash the cells with PBS and incubate them with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), according to the manufacturer's instructions.

-

Compound Treatment: Treat the cells with various concentrations of this compound. Include a positive control (e.g., H₂O₂) and a vehicle control (e.g., DMSO).

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 485/535 nm for DCF) at multiple time points using a fluorescence plate reader.

-

Data Analysis: Normalize the fluorescence readings to the vehicle control to determine the fold-increase in ROS production.

Caption: Workflow for measuring intracellular ROS production.

Protocol 3: Caspase-3 Activity Assay

Objective: To quantify the activation of executioner caspase-3 as an indicator of apoptosis.

Methodology:

-

Cell Culture and Treatment: Seed cancer cells in a 96-well plate. Treat with various concentrations of the compound for a specified duration (e.g., 24 hours).

-

Cell Lysis: Lyse the cells using a supplied lysis buffer.

-

Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysates.

-

Incubation: Incubate at 37°C to allow for enzymatic cleavage of the substrate.

-

Fluorescence Measurement: Measure the fluorescence resulting from the cleaved substrate (e.g., excitation/emission at 380/460 nm for AMC).

-

Data Analysis: Compare the fluorescence levels of treated samples to the vehicle control to determine the relative caspase-3 activity.

Quantitative Data from Related Compounds

While specific data for this compound is not available, the following table summarizes the cytotoxic activity of related thiazole derivatives against various cancer cell lines, providing a benchmark for potential efficacy.

| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |

| 2,4-disubstituted thiazole | Various | GI₅₀ | 7.4 - 17.8 | [1] |

| 2-aminothiazole derivative | K562 (Leukemia) | IC₅₀ | 0.78 | [1] |

| 2-(alkylamido)thiazole | L1210 | IC₅₀ | 4 - 8 | [1] |

| 4-methylthiazole | K562 (Leukemia) | - | 162 - 230 (effective conc.) | [8] |

GI₅₀: Concentration for 50% growth inhibition; IC₅₀: Concentration for 50% inhibition.

Conclusion and Future Directions

The structural components of this compound strongly suggest a mechanism of action as a redox-activated prodrug that induces cancer cell death through covalent modification of key proteins and induction of oxidative stress-mediated apoptosis. Its thiazole moieties provide a proven pharmacophore for targeting cancer-relevant pathways, while the disulfide bond offers a mechanism for selective intracellular activation.

Future research should focus on validating this proposed mechanism using the experimental protocols outlined herein. Key steps will include:

-

Synthesis and Characterization: Confirmation of the compound's structure and purity.

-

In Vitro Cytotoxicity Screening: Evaluation against a panel of cancer cell lines to determine its potency and selectivity.

-

Target Identification: Employing chemical proteomics approaches to identify the specific protein targets of the activated thiol monomer.

-

In Vivo Studies: Assessing the compound's efficacy and safety in preclinical animal models of cancer.

This in-depth guide provides a robust scientific framework to accelerate the investigation of this compound as a potential therapeutic agent.

References

-

Al-Ostoot, F.H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]

-

Yilmaz, I., et al. (2024). Pro-apoptotic and mitochondria-disrupting effects of 4-methylthiazole in K562 leukemia cells: A mechanistic investigation. DOI. Available at: [Link]

-

Hartung, J., et al. (2005). 1,2-Bis[4-(4-chlorophenyl)-1,3-thiazol-2-yl]disulfane. ResearchGate. Available at: [Link]

-

Li, W., et al. (2012). Synthesis, Identification and Anti-Cancer Activity of 1-(4-methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfane. PMC. Available at: [Link]

-

Li, W., et al. (2012). Synthesis and Effect on Human HepG2 Cells of 1,2-bis-(2-Methylallyl)disulfane. MDPI. Available at: [Link]

-

Kovylina, O., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. Available at: [Link]

-

Cho, S.W., et al. (2016). Neuroprotective effects of N-adamantyl-4-methylthiazol-2-amine against amyloid β-induced oxidative stress in mouse hippocampus. PubMed. Available at: [Link]

-

Khan, I., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC - NIH. Available at: [Link]

-

Abdel-Sattar, A.A.M., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. PubMed Central. Available at: [Link]

-

Laitinen, T., et al. (2018). Discovery of 12-Thiazole Abietanes as Selective Inhibitors of the Human Metabolic Serine Hydrolase hABHD16A. PMC - PubMed Central. Available at: [Link]

-

Naim, M.J., et al. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. Available at: [Link]

-

Gillani, S.Z., et al. (2022). Neuroprotective effects of 2-(2-thienyl) benzothiazoline on gross motor skill deficits in rotenone induced rat model of Parkinson's disease. ResearchGate. Available at: [Link]

-

Zaib, S., et al. (2022). Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][1][8]thiazin-2-yl]-N-arylacetamides: An In Silico and Biochemical Approach. NIH. Available at: [Link]

-

Sayed, A.R., et al. (2020). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. DDDT. Available at: [Link]

-

Alam, M.F., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

-

Osman, A.M., et al. (2021). Derivatives of 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide as selective inhibitors of human carbonic anhydrases IX and XII over the cytosolic isoforms I and II. PMC - NIH. Available at: [Link]

-

Wang, Y., et al. (2021). Drug Release from Disulfide-Linked Prodrugs: Role of Thiol Agents. PubMed. Available at: [Link]

-

Hall, I.H., et al. (1998). Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine. PubMed. Available at: [Link]

-

Szymański, P., et al. (2007). Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound. PubMed. Available at: [Link]

-

Chlebowska-Tuz, J., et al. (2017). Inhibition of protein disulfide isomerase induces differentiation of acute myeloid leukemia cells. PubMed. Available at: [Link]

-

Matysiak, J., et al. (2013). Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study. PubMed. Available at: [Link]

-

Petrou, A., et al. (2023). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. MDPI. Available at: [Link]

-

Raj, V., et al. (2023). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

-

Cadelis, M.M., et al. (2014). Largazole and Analogues with Modified Metal-Binding Motifs Targeting Histone Deacetylases: Synthesis and Biological Evaluation. PubMed Central. Available at: [Link]

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 3. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug Release from Disulfide-Linked Prodrugs: Role of Thiol Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Largazole and Analogues with Modified Metal-Binding Motifs Targeting Histone Deacetylases: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Derivatives of 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide as selective inhibitors of human carbonic anhydrases IX and XII over the cytosolic isoforms I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Neuroprotective effects of N-adamantyl-4-methylthiazol-2-amine against amyloid β-induced oxidative stress in mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of protein disulfide isomerase induces differentiation of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of thiazole disulfide compounds

An In-Depth Technical Guide to the Biological Activity of Thiazole Disulfide Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in numerous FDA-approved drugs and demonstrating a vast spectrum of pharmacological activities.[1][2] Concurrently, the disulfide bond, a reversible covalent linkage, is a critical functional group in biological systems, governing protein structure and redox signaling. The strategic combination of these two moieties into a single molecular entity—the thiazole disulfide compound—presents a compelling frontier in drug discovery. This guide synthesizes the current understanding of thiazole derivatives' biological activities with the unique mechanistic possibilities offered by the disulfide bond. We will explore the primary therapeutic areas, delve into the molecular mechanisms of action, present validated experimental protocols for activity assessment, and offer insights into the future trajectory of this promising class of compounds.

The Pharmacophoric Power of Thiazole and Disulfide Moieties

The therapeutic versatility of thiazole-based compounds stems from the ring's unique electronic properties and its ability to act as a bioisostere for other functional groups, enabling interactions with a wide array of biological targets.[1][3] Thiazole derivatives are known to possess anticancer, antimicrobial, anti-inflammatory, antioxidant, and anticonvulsant properties, among others.[1][3]

The disulfide bond (-S-S-), on the other hand, introduces a distinct reactive and regulatory capability. Its significance is twofold:

-

Redox Modulation: Disulfide bonds can participate in thiol-disulfide exchange reactions with cysteine residues in proteins.[4] This allows them to covalently modify enzyme active sites, allosteric sites, or regulatory proteins, thereby altering their function.[5]

-

Induction of Oxidative Stress: The metabolism of disulfide compounds can perturb the cellular redox balance, leading to an increase in reactive oxygen species (ROS). While excessive ROS can be damaging, in the context of cancer therapy, this can be a potent mechanism for inducing apoptosis in malignant cells.[6]

The combination of the thiazole scaffold for target recognition and the disulfide bond as a reactive or redox-modulating "warhead" forms the basis of the therapeutic potential of thiazole disulfide compounds.

Core Biological Activities & Mechanistic Insights

Anticancer Activity

Thiazole derivatives are potent anticancer agents that act through diverse mechanisms, including the inhibition of key signaling proteins, induction of apoptosis, and cell cycle arrest.[7][8]

Mechanism of Action: The anticancer effect of thiazole compounds is often attributed to their ability to inhibit protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are crucial for tumor growth and angiogenesis.[7][9] They can also interfere with microtubule function, trigger cell cycle arrest, and activate apoptotic pathways.[2][7]

The introduction of a disulfide bond can enhance these activities. For instance, a thiazole disulfide molecule could target a cysteine residue in the active site of a key enzyme like a cysteine protease (e.g., caspases involved in apoptosis) or a kinase.[10] This covalent interaction can lead to irreversible inhibition, a highly desirable trait for anticancer drugs. Furthermore, by inducing ROS, these compounds can push cancer cells, which often have a compromised antioxidant system, into a state of lethal oxidative stress.[6] For example, studies on bis(2-amino-4-phenyl-5-thiazolyl) disulfides have explored their cytotoxic potential.[11]

Quantitative Data Presentation:

The following table summarizes the cytotoxic activity of representative thiazole derivatives (as specific data for many thiazole disulfides are limited) against common cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Hydrazinyl-Thiazole | MCF-7 (Breast) | 2.57 | [7] |

| Hydrazinyl-Thiazole | HepG2 (Liver) | 7.26 | [7] |

| Thiazole-Coumarin Hybrid | A-549 (Lung) | 0.025 | [9] |

| Thiazole-Coumarin Hybrid | MCF-7 (Breast) | 0.029 | [9] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity and, by extension, cytotoxicity.

-

Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiazole disulfide compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Visualization of an Anticancer Signaling Pathway

Caption: EGFR signaling pathway and potential inhibition points for thiazole disulfide compounds.

Antimicrobial Activity

The thiazole core is a key component of many antimicrobial agents, including penicillins and sulfathiazole.[11][12]

Mechanism of Action: Thiazole derivatives exert their antimicrobial effects by inhibiting essential bacterial enzymes or processes.[13] The disulfide component can augment this activity by targeting microbial thiol-containing enzymes, which are crucial for bacterial survival and virulence, or by disrupting the microbial cell membrane. The conversion of cysteine to thiazole is a key step in the biosynthesis of some antimicrobial peptides, highlighting the intrinsic link between these moieties in nature.[14]

Quantitative Data Presentation:

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 2,5-disubstituted thiazole | MRSA | 0.7-2.8 | [1] |

| Phenylthiazole | S. aureus | 3.125 | [2] |

| Phenylthiazole | B. thuringiensis | 6.25 | [2] |

| Naphthoquinone-thiazole hybrid | Antifungal | 0.5 | [15] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. Growth is assessed by turbidity after a defined incubation period.

-

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the test bacterium (e.g., Staphylococcus aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the thiazole disulfide compound in MHB.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Controls: Include a positive control well (bacteria in MHB without compound) and a negative control well (MHB only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

-

Visualization of Antimicrobial Screening Workflow

Caption: A typical workflow for screening and identifying active antimicrobial compounds.

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, and thiazole derivatives have shown significant promise as anti-inflammatory agents.[16][17]

Mechanism of Action: Many thiazole compounds exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key to the arachidonic acid cascade that produces pro-inflammatory prostaglandins and leukotrienes.[16] The disulfide bond can contribute by modulating the activity of redox-sensitive inflammatory signaling proteins, such as NF-κB. Additionally, some thiazole derivatives have been shown to reduce nitric oxide (NO) synthesis by inhibiting inducible nitric oxide synthase (iNOS), a key inflammatory mediator.[18]

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.

-

Principle: The peroxidase component of COX catalyzes the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid. The rate of color development is measured spectrophotometrically.

-

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer, heme, and solutions of purified COX-1 and COX-2 enzymes.

-

Plate Setup: In a 96-well plate, add assay buffer, heme, and the enzyme (either COX-1 or COX-2) to respective wells.

-

Inhibitor Addition: Add the thiazole disulfide compound at various concentrations to the inhibitor wells. Include a known inhibitor (e.g., Celecoxib for COX-2) as a positive control.

-

Initiate Reaction: Add arachidonic acid to all wells to start the reaction.

-

Read Absorbance: Immediately begin monitoring the absorbance at 590-620 nm every minute for 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition caused by the test compound relative to the no-inhibitor control and calculate the IC₅₀ value.[19]

-

Conclusion and Future Perspectives

The strategic hybridization of the versatile thiazole scaffold with the redox-active disulfide bond offers a powerful platform for the development of novel therapeutics. While the literature on compounds specifically containing both moieties is still emerging, the foundational knowledge of each component's biological activity provides a strong rationale for their combined potential. The ability of the disulfide to engage in covalent interactions via thiol-disulfide exchange or to modulate the cellular redox environment can confer unique mechanistic advantages, including increased potency, irreversible inhibition, and novel modes of action against cancer, microbial infections, and inflammatory conditions.

Future research should focus on the rational design and synthesis of diverse thiazole disulfide libraries and their systematic evaluation using the robust protocols outlined in this guide. A deeper investigation into their interaction with specific cysteine-containing proteins and their impact on cellular redox signaling will be critical to unlocking their full therapeutic potential.

References

-

Landge, S., et al. (n.d.). Antimicrobial activity of some novel heterocyclic compounds. Wisdom Library. Retrieved from [Link]

-

Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Retrieved from [Link]

-

Ayati, A., et al. (2019). Thiazole Ring—A Biologically Active Scaffold. PMC. Retrieved from [Link]

-

Atal, N., & Erat, T. (2018). Investigation of Thiol/Disulfide Balance and Oxidative DNA Damage in Patients Experiencing Avalanche Disaster and with a Diagnosis of Post-Traumatic Stress Disorder. PMC. Retrieved from [Link]

-

Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials. (2021). Encyclopedia.pub. Retrieved from [Link]

-

Oniga, O., et al. (2013). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. PubMed. Retrieved from [Link]

-

Ali, S. H., & Sayed, A. R. (2020). Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. Retrieved from [Link]

-

Kumar, D. (2020). OVERVIEW OF THIAZOLE AND THEIR DERIVATIVES HAVING ANTIMICROBIAL ACTIVITY. ResearchGate. Retrieved from [Link]

-

Youssif, B. G., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. PubMed Central. Retrieved from [Link]

-

El-Faham, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Retrieved from [Link]

-

Sharma, P., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Retrieved from [Link]

-

Al-Ostath, R. A., et al. (2023). Thiazole derivatives: prospectives and biological applications. ResearchGate. Retrieved from [Link]

-

Pelageev, D. N., et al. (2024). Synthesis and Anticancer Activities of Some Thiazole Derivatives. ResearchGate. Retrieved from [Link]

-

DPPH Antioxidant Assay. (n.d.). G-Biosciences. Retrieved from [Link]

-

Khan, I., et al. (2022). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. Retrieved from [Link]

-

Sargsyan, A., et al. (2022). 1,2,4-Thiadiazolidin-3,5-Diones as Inhibitors of Cysteine Proteases. MDPI. Retrieved from [Link]

-

Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Retrieved from [Link]

-

Fass, J., et al. (2013). Oxidant Sensing by Reversible Disulfide Bond Formation. PMC. Retrieved from [Link]

-

Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PMC. Retrieved from [Link]

-

Tsolaki, E., & Geronikaki, A. (2020). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. MDPI. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Thiazole Derivatives. (2018). ResearchGate. Retrieved from [Link]

-

Rana, A., et al. (2024). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Retrieved from [Link]

-

Koehnke, J., et al. (2022). Micrococcin cysteine-to-thiazole conversion through transient interactions between a scaffolding protein and two modification enzymes. PubMed Central. Retrieved from [Link]

-

Bach, H., & Zipse, H. (2006). Mechanism of Thiolate−Disulfide Interchange Reactions in Biochemistry. ACS Publications. Retrieved from [Link]

-

Gasteiger, E., et al. (2021). Experimental Approaches for Investigating Disulfide-Based Redox Relays in Cells. Retrieved from [Link]

-

DPPH Antioxidant Assay Kit D678 manual. (n.d.). Dojindo. Retrieved from [Link]

-

Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ResearchGate. Retrieved from [Link]

-

de Oliveira, C. B., et al. (2021). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC. Retrieved from [Link]

-

Koehnke, J., et al. (2022). Micrococcin cysteine-to-thiazole conversion through transient interactions between the scaffolding protein TclI and the modification enzymes TclJ and TclN. ASM Journals. Retrieved from [Link]

-

Alam, M. S., et al. (2021). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. PMC. Retrieved from [Link]

-

Pereira, C. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts?. ResearchGate. Retrieved from [Link]

-

Singh, P., et al. (2023). A review on progress of thiazole derivatives as potential anti-inflammatory agents. ResearchGate. Retrieved from [Link]

-

Ghotaslou, R., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC. Retrieved from [Link]

-

Bach, H., & Zipse, H. (2006). Mechanism of Thiolate−Disulfide Interchange Reactions in Biochemistry. ResearchGate. Retrieved from [Link]

-

DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific. Retrieved from [Link]

-

Uivarosi, V., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI. Retrieved from [Link]

-

Gregory, A. M., & Thordarson, P. (2020). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. MDPI. Retrieved from [Link]

-

Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents. (n.d.). Bentham Science. Retrieved from [Link]

-

Gregory, A. M., & Thordarson, P. (2020). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. PMC. Retrieved from [Link]

-

Sharma, P. C., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. PubMed. Retrieved from [Link]

-

L-Recio, M., et al. (2016). On the mechanism of spontaneous thiol–disulfide exchange in proteins. RSC Publishing. Retrieved from [Link]

-

Koehnke, J., et al. (2022). Micrococcin cysteine-to-thiazole conversion through transient interactions between the scaffolding protein TclI and the modification enzymes TclJ and TclN. ResearchGate. Retrieved from [Link]

-

Antioxidant Assays. (n.d.). ResearchGate. Retrieved from [Link]

-

Ballo, N., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals. Retrieved from [Link]

-

Acar, Ç., et al. (2023). Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. DergiPark. Retrieved from [Link]

-

In silico design, synthesis, & testing of Cyclooxygenase (COX) inhibitors. (2022). YouTube. Retrieved from [Link]

Sources

- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Investigation of Thiol/Disulfide Balance and Oxidative DNA Damage in Patients Experiencing Avalanche Disaster and with a Diagnosis of Post-Traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. jchemrev.com [jchemrev.com]

- 14. Micrococcin cysteine-to-thiazole conversion through transient interactions between a scaffolding protein and two modification enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benthamscience.com [benthamscience.com]

- 18. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academicjournals.org [academicjournals.org]

"1,2-Bis(4-methylthiazol-2-yl)disulfane" potential therapeutic targets

An In-depth Technical Guide to the Potential Therapeutic Targets of 1,2-Bis(4-methylthiazol-2-yl)disulfane

Executive Summary